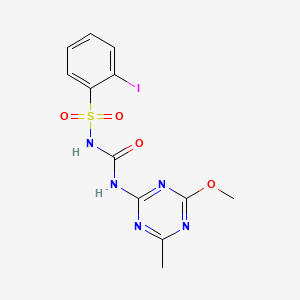

](/img/structure/B1263058.png)

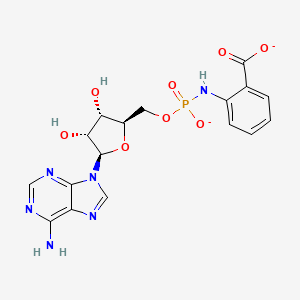

[Ru(CO)2I3](-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

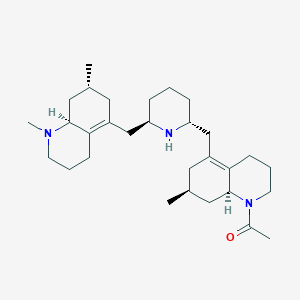

Dicarbonyl(triiodo)ruthenate(1-) is an iodometallate anion and a ruthenium coordination entity.

科学的研究の応用

Surface Science of Metal Oxides : Ruthenium complexes, including those similar to "Ru(CO)2I3," play a significant role in the surface science of metal oxides like titanium dioxide. These complexes are critical in understanding the interactions, structure, and reactivity of metal oxide surfaces, which have wide-ranging applications in catalysis, environmental science, and material science (Diebold, 2003).

Multi-electron Reduction of CO2 : Ruthenium complexes are utilized in the multi-electron reduction of CO2, offering insights into the catalytic processes that can convert CO2 into valuable chemical products. Studies on ruthenium-based catalysts have contributed to understanding the mechanisms and efficiencies of these reactions (Tanaka & Ooyama, 2002).

Water Oxidation Catalysis : Research on ruthenium complexes has significantly advanced the field of water oxidation catalysis. These complexes are crucial in developing efficient catalysts for water splitting, a key process in renewable energy technologies (Matheu et al., 2015).

Fuel Cell Technology : The study of ruthenium complexes has contributed to understanding the catalytic processes in fuel cells. For instance, the interaction of CO with Pt/Ru catalysts has been examined, providing valuable insights into the development of more efficient and CO-tolerant fuel cell technologies (Tong et al., 2002).

Infrared Study of Cluster Carbonyls : Infrared studies of ruthenium cluster carbonyls on different supports have been conducted to understand the adsorption and decomposition of these clusters. Such studies are essential for designing catalysts and materials with specific surface properties (Kuznetsov et al., 1980).

CO2 Methanation : Research involving ruthenium complexes has explored CO2 methanation, a process of converting CO2 into methane. This research is pivotal in developing strategies for CO2 utilization and conversion into valuable hydrocarbons (Wang et al., 2016).

Photocatalytic CO2 Reduction : Studies on hybrids of carbon nitride and ruthenium complexes have shown potential in photocatalytic CO2 reduction under visible light. Such research is crucial for developing new materials for solar energy conversion and CO2 utilization (Kuriki et al., 2016).

特性

製品名 |

[Ru(CO)2I3](-) |

|---|---|

分子式 |

C2I3O2Ru- |

分子量 |

537.8 g/mol |

IUPAC名 |

carbon monoxide;triiodoruthenium(1-) |

InChI |

InChI=1S/2CO.3HI.Ru/c2*1-2;;;;/h;;3*1H;/q;;;;;+2/p-3 |

InChIキー |

YTJZPZISOGQNQS-UHFFFAOYSA-K |

正規SMILES |

[C-]#[O+].[C-]#[O+].[Ru-](I)(I)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

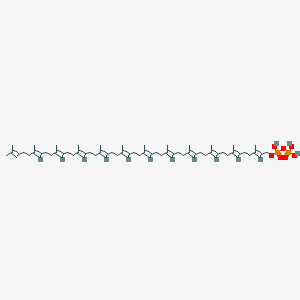

![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)

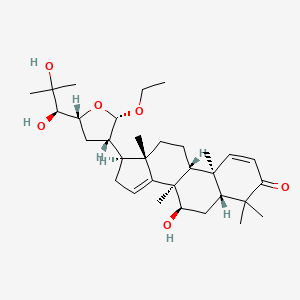

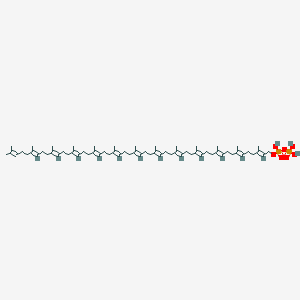

![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)

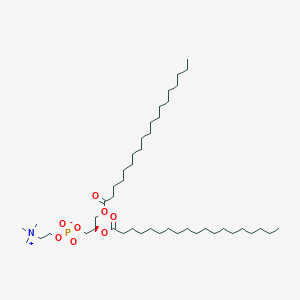

![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)